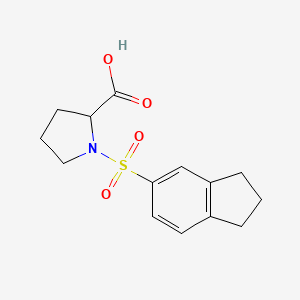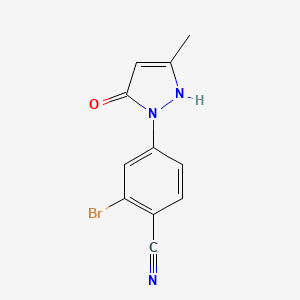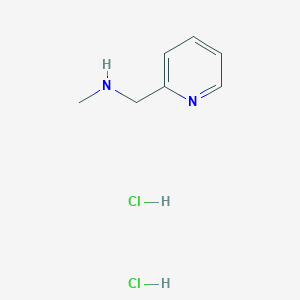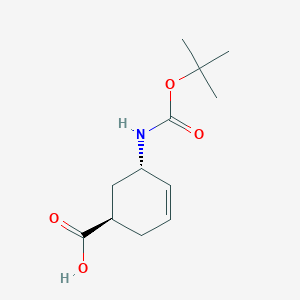![molecular formula C17H20ClNO B3071222 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride CAS No. 1008773-38-3](/img/structure/B3071222.png)
4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride
Übersicht
Beschreibung
“4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It is a derivative of piperidine , which is a common organic compound known as a representative structure element within many pharmaceuticals and alkaloids .
Synthesis Analysis
The synthesis of piperidone, a derivative of piperidine, involves the reduction of dihydropyridones using zinc/acetic acid. This process enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride”:
Pharmaceutical Development
4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride is a valuable compound in pharmaceutical research due to its potential as a building block for drug development. Piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties . This compound can be used to synthesize new drugs targeting various diseases, leveraging its unique chemical structure to enhance efficacy and reduce side effects.
Neuropharmacology
In neuropharmacology, 4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride is studied for its potential effects on the central nervous system. Piperidine derivatives have shown promise in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and depression . This compound’s ability to interact with neurotransmitter systems makes it a candidate for developing new treatments for these conditions.
Cancer Research
This compound is also explored for its anticancer properties. Piperidine derivatives have been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancers . Researchers are investigating the mechanisms by which 4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation, making it a potential candidate for new anticancer therapies.
Antimicrobial Agents
The antimicrobial properties of 4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride are of significant interest. Piperidine derivatives have been shown to possess antibacterial and antifungal activities . This compound could be used to develop new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in infectious disease management.
Analgesic and Anti-inflammatory Applications
Research into the analgesic and anti-inflammatory properties of piperidine derivatives suggests that 4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride may be effective in pain management and reducing inflammation . This makes it a potential candidate for developing new pain relief medications and treatments for inflammatory conditions such as arthritis.
Antiviral Research
The antiviral potential of 4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride is another area of active research. Piperidine derivatives have demonstrated activity against various viruses, including HIV and influenza . This compound could be used to develop new antiviral drugs that are more effective and have fewer side effects than current treatments.
Wirkmechanismus
Target of Action
It’s known that 4-piperidone derivatives are used as intermediates in the manufacture of various chemicals and pharmaceutical drugs .
Mode of Action
It’s known that 4-piperidone and its derivatives can undergo various chemical reactions, including conjugate reduction and catalytic three-component coupling .
Biochemical Pathways
4-piperidone and its derivatives are known to be involved in various chemical reactions, serving as intermediates in the synthesis of other compounds .
Result of Action
It’s known that 4-piperidone and its derivatives can serve as intermediates in the synthesis of other compounds, potentially leading to various biological effects depending on the specific compounds synthesized .
Eigenschaften
IUPAC Name |
4-(4-phenylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFLYOBACYRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071148.png)
![3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid](/img/structure/B3071149.png)

![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)


![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)


![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)
